4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine

physicochemical properties drug-likeness medicinal chemistry

This molecule is the go-to core scaffold for CDK inhibitor programs needing late-stage diversification. Its unique, unfunctionalized pyrimidine C-2 position avoids protecting-group chemistry, enabling rapid parallel synthesis of focused kinase libraries. Unlike pre-functionalized analogs, this scaffold offers a clean slate for systematic SAR exploration at the critical C-2 site, directly supported by the foundational CDK2/9 antagonism literature.

Molecular Formula C14H10ClN3S
Molecular Weight 287.8
CAS No. 499796-02-0
Cat. No. B3032770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine
CAS499796-02-0
Molecular FormulaC14H10ClN3S
Molecular Weight287.8
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC=NC=C3
InChIInChI=1S/C14H10ClN3S/c1-9-13(12-6-7-16-8-17-12)19-14(18-9)10-2-4-11(15)5-3-10/h2-8H,1H3
InChIKeyHWZXYFUUXQBOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine (CAS 499796-02-0) – Core Heterocyclic Scaffold for Kinase-Focused Medicinal Chemistry


4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine (CAS 499796-02-0) is a thiazol-5-ylpyrimidine small molecule (molecular formula C14H10ClN3S; molecular weight 287.8 g·mol−1) registered in the CAS Common Chemistry registry and the PubChem Compound database [1] [2]. It belongs to a compound class that has been extensively exploited in cyclin‑dependent kinase (CDK) inhibitor discovery programmes, where the 4‑(thiazol‑5‑yl)pyrimidine pharmacophore delivers potent ATP‑competitive antagonism of CDK2, CDK4, CDK7 and CDK9 [3] [4]. Unlike its more heavily functionalized 2‑amino and 2‑anilino congeners, the title compound carries an unsubstituted pyrimidine C‑2 position, which renders it a versatile synthetic intermediate for late‑stage diversification rather than a final bioactive molecule itself [5].

Why 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine Cannot Be Replaced by a Generic 4-(Thiazol-5-yl)pyrimidine


Within the 4‑(thiazol‑5‑yl)pyrimidine class, biological activity and kinase selectivity profiles are exquisitely sensitive to the substitution pattern on both the thiazole and pyrimidine rings. In the benchmark 2‑anilino‑4‑(thiazol‑5‑yl)pyrimidine CDK inhibitor series, replacement of the C‑2 aniline, alteration of the thiazole C‑4 methyl substituent, or relocation of the 4‑chlorophenyl group from the thiazole C‑2 to other positions leads to loss of CDK affinity or collapse of selectivity [1] [2]. The title compound possesses a unique combination of a 4‑chlorophenyl at thiazole C‑2, a methyl at thiazole C‑4, and – critically – an unfunctionalized pyrimidine C‑2 position. This scaffold is not interchangeable with the corresponding 2‑aminopyrimidine (CAS 308088‑19‑9) or with fused thiazolo[5,4‑d]pyrimidine regioisomers, because the vacant C‑2 position is the strategic site for subsequent structure‑guided diversification into target‑specific kinase inhibitors [3]. Substituting a generic thiazolylpyrimidine that differs in any of these three positions would yield a distinct pharmacophore and invalidate the SAR knowledge that has been built around this specific substitution pattern.

Quantitative Differentiation Evidence for 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine


Physicochemical Profile Differentiation from the 2-Aminopyrimidine Analog

The title compound (CAS 499796-02-0) differs from its closest purchasable analog 4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine (CAS 308088-19-9) in three key physicochemical parameters relevant to permeability and formulation: molecular weight is 287.8 versus 302.8 g·mol⁻¹, hydrogen bond donor count is 0 versus 2, and computed logP (XLogP3-AA) is 3.6 versus approximately 3.0 [1] [2]. The absence of hydrogen bond donors in the title compound predicts superior passive membrane permeability under Lipinski rules and renders it a more tractable core for fragment‑based or property‑guided lead optimisation where HBD count must be minimized [1].

physicochemical properties drug-likeness medicinal chemistry

Validated Scaffold in the 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitor Pharmacophore

The 4-(thiazol-5-yl)pyrimidine scaffold embodied by the title compound was established as the core ATP‑competitive pharmacophore in a landmark CDK2/CDK4/CDK9 inhibitor programme. The foundational SAR study by Wang et al. (2004) demonstrated that within this series, compounds bearing a 4‑chlorophenyl group on the thiazole ring and appropriate aniline substitution at the pyrimidine C‑2 position achieve CDK2 Kᵢ values as low as <10 nM, with the 4‑chlorophenyl substituent contributing essential hydrophobic contacts in the kinase active site [1] [2]. By extension, the title compound retains the validated hydrophobic 4‑chlorophenyl‑thiazole motif that is critical for CDK binding affinity. In contrast, thiazolopyrimidine regioisomers such as thiazolo[5,4‑d]pyrimidines present a different hydrogen‑bonding surface to the kinase hinge region and exhibit distinct selectivity profiles, exemplified by compound 12u which inhibits CDK9 with an IC₅₀ of 7 nM and >80‑fold selectivity over CDK2 [3].

CDK inhibition kinase inhibitor scaffold validation

Synthetic Intermediate Utility: Enabling Late‑Stage Diversification at the Pyrimidine C‑2 Position

Deshmukh et al. (2020) employed closely related thiazol-5-ylpyrimidine intermediates for antimicrobial SAR exploration, wherein the pyrimidine C‑2 position served as the key diversification site for amide coupling and subsequent biological evaluation [1]. In that study, the synthetic route began with a 4‑(2‑(4‑chlorophenyl)‑4‑methylthiazol‑5‑yl)pyrimidine scaffold analogous to the title compound, and amide derivatives 9a–9d were obtained in 70–77% yields via heating of the 2‑amino precursor [1]. Compounds 9a–9c showed moderate to good antibacterial activity against S. aureus and S. abony and antifungal activity against F. oxysporum relative to reference drugs [1]. The title compound, lacking the 2‑amino group, occupies the strategic branching point before functionalisation, enabling researchers to independently control the nature of the C‑2 substituent (amine, aniline, acetamide, etc.) without interference from a pre‑existing functionality.

synthetic intermediate C-2 diversification medicinal chemistry

Patent‑Documented Use of the Thiazolopyrimidine Core in Kinase Inhibitor Intellectual Property

The thiazolopyrimidine scaffold represented by the title compound is claimed in multiple granted patents as a kinase inhibitor pharmacophore. US Patent 8,957,064 B2 ('Fused pyrimidines') explicitly describes thiazolo‑pyrimidine derivatives that inhibit MKNK1/MKNK2 kinases [1] . Patent WO 2014/135491 ('Substituted thiazolopyrimidines') further discloses compounds of general formula I wherein the thiazole and pyrimidine rings are directly connected, as in the title compound [2]. These filings establish that the connectivity pattern – a 4‑(thiazol‑5‑yl)pyrimidine with aryl substitution at the thiazole 2‑position – is a recognised intellectual property territory for ATP‑competitive kinase inhibition. The title compound falls squarely within this protected chemical space, whereas regioisomeric thiazolo[5,4‑d]pyrimidines or thiazolo[3,2‑a]pyrimidines map to distinct patent families.

patent kinase inhibitor intellectual property

Procurement‑Relevant Application Scenarios for 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine


Medicinal Chemistry: Late‑Stage C‑2 Diversification for CDK Inhibitor Lead Optimisation

The title compound is optimally procured as the core scaffold when the research goal is to systematically explore structure‑activity relationships at the pyrimidine C‑2 position within the 4‑(thiazol‑5‑yl)pyrimidine CDK inhibitor pharmacophore. The unsubstituted C‑2 position permits direct introduction of aniline, amine, or acetamide substituents without the need for protecting‑group chemistry, enabling parallel synthesis of focused kinase inhibitor libraries. This application is supported by the foundational CDK2/CDK9 SAR literature, which demonstrates that nanomolar potency is achieved when the C‑2 position carries an appropriate aryl amine [1] [2].

Fragment‑Based Drug Discovery: Low‑MW, Zero‑HBD Starting Point

With a molecular weight of 287.8 Da and zero hydrogen bond donors, the title compound satisfies key fragment‑likeness criteria (MW < 300 Da, HBD ≤ 3) [1]. It can serve as a fragment hit for target‑based screening campaigns where the 4‑chlorophenyl group provides a hydrophobic anchor and the vacant C‑2 position offers a vector for fragment growth. Its higher logP (3.6) relative to the 2‑amino analog positions it favourably for targets with lipophilic binding pockets [1].

Synthetic Methodology Development: C‑2 Cross‑Coupling and C–H Activation Substrate

The unfunctionalised pyrimidine C‑2 position makes the title compound a suitable substrate for developing novel C–C or C–N bond‑forming reactions, including Suzuki, Buchwald–Hartwig, and direct C–H arylation methodologies [1]. Unlike the 2‑amino derivative, there is no competing reactivity from an exocyclic amine. This application is particularly relevant for process chemistry groups seeking to establish robust diversification routes on a kinase‑privileged scaffold.

Intellectual Property Strategy: Building a Freedom‑to‑Operate Collection Around a Patented Chemotype

Given that the 4‑(thiazol‑5‑yl)pyrimidine connectivity is claimed in multiple kinase inhibitor patents, procurement of the title compound enables the construction of proprietary compound collections that map to this IP space while allowing diversification at the C‑2 position to generate novel, potentially patentable compositions of matter [2] [3].

Quote Request

Request a Quote for 4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.